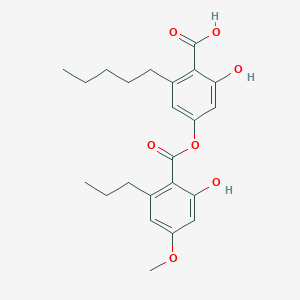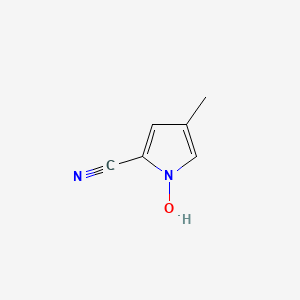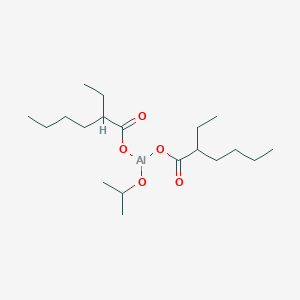
Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-: is an organoaluminum compound with the chemical formula Al(OCCCH(C2H5)C4H9)2(OCH(CH3)2)This compound is characterized by its white powder form and moderate solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- typically involves the reaction of 2-ethylhexanoic acid with aluminum isopropoxide. The reaction is carried out under controlled temperature and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 2-ethylhexanoic acid and aluminum isopropoxide are mixed in the presence of a solvent such as toluene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although it is less common.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate or propanolato groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various organic ligands under anhydrous conditions.
Major Products:
Oxidation: Formation of aluminum oxide and corresponding oxidized organic products.
Reduction: Formation of aluminum hydrides.
Substitution: Formation of new organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Chemistry:
- Used as a catalyst in polymerization reactions, particularly in the production of polyolefins like polypropylene and polyethylene .
- Acts as a reagent in organic synthesis for the formation of complex molecules .
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry:
Mécanisme D'action
The mechanism of action of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of coordination bonds with electron-rich species. This property is particularly useful in catalysis, where the compound can activate substrates and lower the activation energy of chemical reactions .
Comparaison Avec Des Composés Similaires
Aluminum 2-ethylhexanoate: Similar in structure but lacks the propanolato group.
Aluminum isopropoxide: Contains isopropoxide groups but lacks the 2-ethylhexanoate ligands.
Uniqueness:
Propriétés
Numéro CAS |
56208-99-2 |
|---|---|
Formule moléculaire |
C19H37AlO5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[2-ethylhexanoyloxy(propan-2-yloxy)alumanyl] 2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.C3H7O.Al/c2*1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h2*7H,3-6H2,1-2H3,(H,9,10);3H,1-2H3;/q;;-1;+3/p-2 |
Clé InChI |
GSQFXVZDKYFRCE-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)O[Al](OC(C)C)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


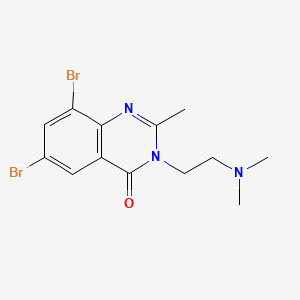
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
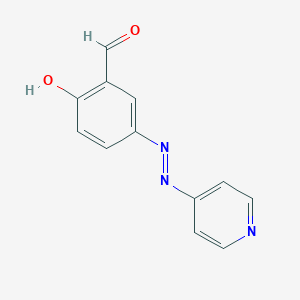
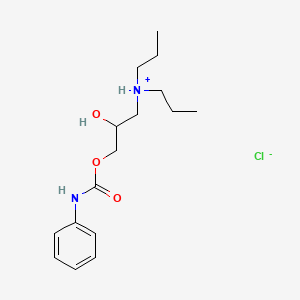


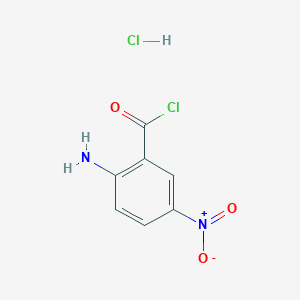
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
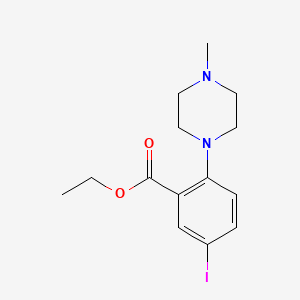

![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
